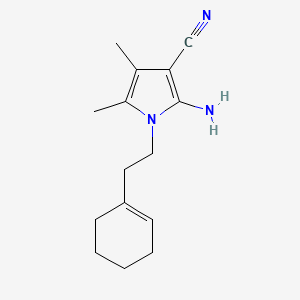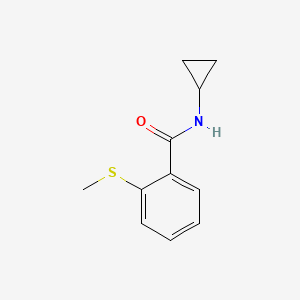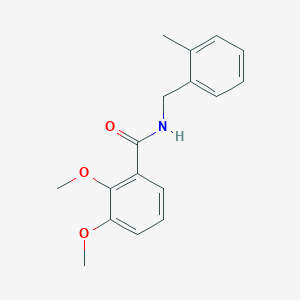![molecular formula C16H19NO B5787350 1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
1-[2-(2-naphthyloxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-naphthyloxy)ethyl]pyrrolidine, also known as N-(2-naphthyl)-N'-(2-pyrrolidinyl)ethane-1,2-diamine, is a chemical compound that has gained attention in the scientific research community due to its potential use in the development of new drugs. This compound belongs to the class of compounds known as arylalkylamines, which have been shown to have a wide range of biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also have an effect on the immune system by reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-naphthyloxy)ethyl]pyrrolidine has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has an analgesic effect by reducing pain sensitivity. In addition, it has been shown to have an anticonvulsant effect by reducing the activity of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-naphthyloxy)ethyl]pyrrolidine in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to work with compared to other chemicals that may have more harmful effects. However, one limitation of using this compound is that it may not be as potent as other compounds that have similar biological activities.
Orientations Futures
There are a number of future directions for research on 1-[2-(2-naphthyloxy)ethyl]pyrrolidine. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that this compound may have a neuroprotective effect and could help to slow the progression of the disease. Another area of interest is its potential use in the treatment of chronic pain. Studies have shown that it has an analgesic effect and could be a useful alternative to opioids. Further research is needed to fully understand the potential of this compound and its possible applications in medicine.
Méthodes De Synthèse
The synthesis of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine involves the reaction of 2-naphthol with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
1-[2-(2-naphthyloxy)ethyl]pyrrolidine has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-15-13-16(8-7-14(15)5-1)18-12-11-17-9-3-4-10-17/h1-2,5-8,13H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXAIWQZLIBDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-2-yloxyethyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)



![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
